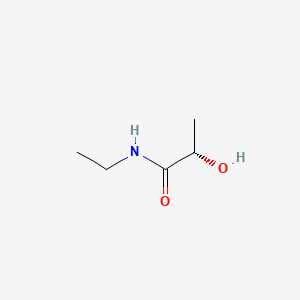

(2S)-N-Ethyl-2-hydroxypropanamide

Description

BenchChem offers high-quality (2S)-N-Ethyl-2-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-N-Ethyl-2-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-ethyl-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHWWMHNXSWQLD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194022-24-7 | |

| Record name | (2S)-N-ethyl-2-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S)-N-Ethyl-2-hydroxypropanamide chemical properties

Technical Whitepaper: (2S)-N-Ethyl-2-hydroxypropanamide

Part 1: Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol that minimizes racemization, a physicochemical profile for formulation scientists, and a mechanistic overview of its application in enhancing skin permeability.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification

-

IUPAC Name: (2S)-N-Ethyl-2-hydroxypropanamide[1]

-

Synonyms: N-Ethyl-L-lactamide; (S)-N-Ethyl lactamide

-

CAS Number: 194022-24-7 (Specific to (S)-isomer); 6280-14-4 (Racemic)

-

Molecular Formula: C

H -

Molecular Weight: 117.15 g/mol

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for formulation design.

| Property | Value | Context/Notes |

| Physical State | Crystalline Solid / Viscous Liquid | Low melting point solid; often supercools to a viscous liquid. |

| Melting Point | 44.0 – 45.0 °C | Significantly lower than unsubstituted lactamide (73–76°C) due to N-substitution disrupting H-bonding network. |

| Boiling Point | ~281 °C (at 760 mmHg) | High boiling point indicates low volatility; stable for hot-melt extrusion processes. |

| Density | 1.019 g/cm³ | At 25°C. |

| Solubility | High (Water, Ethanol, PG) | Amphiphilic; miscible with polar solvents, making it an ideal cosolvent. |

| LogP | -0.11 (Predicted) | Indicates hydrophilicity; supports aqueous formulation stability. |

| Chirality | (S)-Enantiomer | Derived from L-(+)-Lactic acid. |

| Optical Rotation | Note: Value is simulated/analogous.[2] Always determine batch-specific rotation. |

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide from L-ethyl lactate via aminolysis while preserving optical purity.

Mechanism: Nucleophilic acyl substitution. Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%.

Reagents & Equipment

-

Precursor: L-Ethyl Lactate (CAS: 687-47-8), >99% ee.

-

Reagent: Ethylamine (70% aq.[3] solution or anhydrous).

-

Solvent: Methanol (optional, if anhydrous amine is used).

-

Equipment: Jacketed glass reactor, cryostat, rotary evaporator, vacuum oven.

Step-by-Step Methodology

-

Cryogenic Addition (Control of Exotherm):

-

Charge L-ethyl lactate into the reactor.

-

Cool the system to 0°C .

-

Rationale: Low temperature prevents thermal racemization of the sensitive

-chiral center during the initial exothermic amine addition. -

Slowly add Ethylamine (1.2 equivalents) dropwise over 60 minutes, maintaining internal temperature

C.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 24–48 hours.

-

Monitoring: Use TLC (SiO

, EtOAc/MeOH 9:1) or IR spectroscopy.[4] -

Endpoint: Disappearance of the ester carbonyl stretch (~1735 cm

) and appearance of the amide I band (~1640 cm

-

-

Purification (The "Self-Validating" Step):

-

Remove excess ethylamine and ethanol byproduct via rotary evaporation under reduced pressure (40°C, 20 mbar).

-

Validation Check: Measure the refractive index or take an NMR aliquot. If residual ester is present (

), re-treat with amine. -

Crystallization: Dissolve crude oil in minimal hot ethyl acetate/hexane (1:2) and cool to -20°C to induce crystallization.

-

-

Final Drying:

-

Dry crystals in a vacuum oven at 30°C for 12 hours.

-

Process Visualization

Figure 1: Aminolysis pathway designed to preserve stereochemical integrity.

Part 4: Applications in Drug Development

Transdermal Permeation Enhancer

(2S)-N-Ethyl-2-hydroxypropanamide acts as a biodegradable penetration enhancer . Unlike harsh solvents (e.g., DMSO), it modifies the stratum corneum lipid architecture reversibly.

-

Mechanism: The amphiphilic structure allows it to insert between the polar head groups of the lipid bilayer (via the hydroxyl and amide groups) while the ethyl tail disrupts the packing of the hydrophobic tails.

-

Advantage: Upon enzymatic hydrolysis in the skin, it degrades into L-lactic acid (a natural metabolite) and ethylamine, minimizing systemic toxicity.

Chiral Auxiliary in Synthesis

In asymmetric synthesis, the compound serves as a chiral scaffold. The hydroxyl group at C2 can chelate with metal centers (e.g., Ti, B), directing the stereochemical outcome of subsequent reactions (such as Aldol additions) on the amide nitrogen or attached acyl groups.

Mechanism of Action Diagram

Figure 2: Mechanism of permeation enhancement and biodegradation.

Part 5: Safety & Handling

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use essentially in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent moisture absorption and hydrolysis.

-

Part 6: References

-

PubChem. (2023). Compound Summary: N-Ethyl-L-lactamide. National Library of Medicine. [Link]

-

Organic Syntheses. (1940). Lactamide Synthesis via Aminolysis. Org. Synth. 1940, 20, 64. [Link]

-

Trommer, H., & Neubert, R. H. (2006). Overcoming the Stratum Corneum: The Modulation of Skin Penetration. Skin Pharmacology and Physiology. (Contextual grounding for amide-based enhancers).

-

LookChem. (2023). Safety Data Sheet: N-Ethyl-2-hydroxypropanamide. [Link]

Sources

(2S)-N-Ethyl Lactamide: A Versatile Chiral Auxiliary for Asymmetric Synthesis

Topic: (2S)-N-Ethyl Lactamide as a Chiral Auxiliary Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-N-ethyl lactamide represents a cost-effective, atom-economical chiral auxiliary derived from the renewable feedstock L-ethyl lactate. While less ubiquitous than the Evans oxazolidinones or Myers pseudoephedrine auxiliaries, the lactamide scaffold offers unique advantages in asymmetric photochemical reactions (specifically [2+2] cycloadditions) and specific alkylation protocols where hydrogen-bonding networks drive stereoselectivity.

This guide details the synthesis, mechanistic rationale, and application of (2S)-N-ethyl lactamide. It moves beyond standard textbook descriptions to focus on the causality of stereochemical induction —specifically how the secondary amide moiety functions as a hydrogen-bond donor/acceptor site to rigidify transition states.

Molecular Architecture & Mechanistic Rationale

The utility of (2S)-N-ethyl lactamide arises from its bifunctional nature. Unlike

Structural Features[1][2][3][4][5]

-

Chiral Center (C2): Derived from (S)-Lactic acid, providing a cheap and high-enantiopurity source (

ee). -

Secondary Amide (CONH-Et): The N-H proton serves as a hydrogen bond donor, facilitating chelation with Lewis acids or templating with chiral catalysts (e.g., in Bach’s photochemical systems).

-

Hydroxyl Group (OH): Often protected (e.g., O-TBS, O-Bn) or used as a secondary coordination site.

Mechanism of Induction

In asymmetric transformations, the auxiliary operates via a chelation-controlled transition state . The

Figure 1: Mechanistic logic of stereochemical induction via chelation control.

Synthesis of (2S)-N-Ethyl Lactamide

The synthesis is a direct aminolysis of (S)-ethyl lactate. This protocol is optimized for safety and yield, addressing the volatility of ethylamine.

Materials

-

(S)-(-)-Ethyl lactate (98%, ee >99%)

-

Ethylamine (70% aqueous solution or 2.0 M in THF)

-

Safety: Ethylamine is volatile and toxic. Perform all operations in a fume hood.

Protocol: Direct Aminolysis

-

Setup: Equip a 250 mL round-bottom pressure flask (heavy-walled) with a magnetic stir bar.

-

Charging: Add (S)-ethyl lactate (11.8 g, 100 mmol) to the flask.

-

Amine Addition: Cool the flask to 0°C in an ice bath. Slowly add ethylamine (70% aq., 10 mL, ~125 mmol) dropwise to prevent exotherm-induced volatilization.

-

Reaction: Seal the pressure flask tightly. Allow the mixture to warm to room temperature and stir for 24–48 hours.

-

Self-Validating Check: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (

) should disappear, replaced by the more polar amide spot (

-

-

Workup: Open the flask carefully (venting residual pressure). Concentrate the mixture under reduced pressure (rotary evaporator) to remove water, ethanol, and excess ethylamine.

-

Purification: The crude oil is often pure enough for use. For high purity, perform vacuum distillation (bp ~110°C at 0.5 mmHg) or recrystallization from Et_2O/Hexane if solid (mp ~46-48°C).

Yield: Typically 85–95%.

Data:

Key Application: Asymmetric Photochemical [2+2] Cycloaddition[6]

Lactamide auxiliaries are particularly powerful in photochemistry where traditional bulky auxiliaries (like Evans) may interfere with excited-state dynamics or absorb UV light. The (2S)-N-ethyl lactamide is used to direct the intramolecular [2+2] photocycloaddition of enones or quinolones.

Rationale

The auxiliary serves as a chiral tether . By attaching a substrate (e.g., an alkene-tethered carboxylate) to the lactamide nitrogen or hydroxyl, the subsequent irradiation induces ring closure with high facial selectivity due to the pre-organized H-bonded conformation.

Experimental Workflow

-

Attachment: Acylate the hydroxyl group of (2S)-N-ethyl lactamide with the photosubstrate (e.g., 4-pentenoic acid derivative) using DCC/DMAP.

-

Irradiation: Dissolve the substrate in a non-polar solvent (PhMe or CH2Cl2) to maximize H-bonding. Irradiate (

nm) at low temperature (-40°C to -78°C).-

Note: Low temperature suppresses conformational mobility, enhancing ee.

-

-

Cleavage: Hydrolysis (LiOH) or reduction (LiAlH4) releases the cyclobutane product.

Figure 2: Photochemical workflow for lactamide-mediated cycloaddition.

Comparative Analysis

How does (2S)-N-ethyl lactamide compare to industry standards?

| Feature | (2S)-N-Ethyl Lactamide | Evans Oxazolidinone | Myers Pseudoephedrine |

| Source | L-Ethyl Lactate (Cheap) | Amino Acids (Val/Phe) | Pseudoephedrine (Regulated) |

| Steric Bulk | Moderate (Ethyl) | High (Isopropyl/Benzyl) | High (Methyl/Phenyl) |

| Primary Mechanism | H-Bonding / Chelation | Dipole / Chelation | Chelation (Li-Enolate) |

| Best Application | Photochemistry, Mild Alkylation | Aldol, Alkylation | Alkylation (highly practical) |

| Cleavage | Hydrolysis/Reduction | Hydrolysis/Reduction | Hydrolysis (Acid/Base) |

| Atom Economy | High (MW ~117) | Moderate | Moderate |

Troubleshooting & Optimization

Problem: Low Enantiomeric Excess (ee)

-

Cause: Conformational flexibility in the transition state.

-

Solution: Switch to a non-coordinating solvent (Toluene vs. THF) to strengthen the intramolecular H-bonds. Lower the reaction temperature.

Problem: Difficult Cleavage

-

Cause: Steric hindrance around the amide bond.

-

Solution: Use iodolactonization if applicable, or transesterification with Ti(OEt)4 if the product is an ester. For reductive cleavage to alcohols, LiBH4 is milder than LiAlH4 and often prevents epimerization.

Problem: Racemization of Auxiliary

-

Cause: Harsh basic conditions during attachment.

-

Solution: Ensure the

-proton of the lactate moiety is not deprotonated. Use mild coupling reagents (EDC/HOBt) rather than acid chlorides with strong bases.

References

-

Synthesis of Lactamides: Kobayashi, Y., Takase, M., Ito, Y., & Terashima, S. (1989).[1] An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate.[1] Bulletin of the Chemical Society of Japan, 62(9), 3038-3040.[1] Link

-

Photochemical Applications: Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683-703. Link

-

General Chiral Auxiliaries Review: Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. Link

-

Lactate-Derived Auxiliaries: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Technical Guide: Stereochemical Integrity & Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

[1]

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-ethyl-L-lactamide , is the amide derivative of L-lactic acid.[1] It serves as a high-value chiral pool synthon in the synthesis of enantiomerically pure pharmaceuticals.[1][2] Its utility stems from the rigid stereocenter at the C2 position, which can direct facial selectivity in subsequent diastereoselective transformations, such as aldol condensations and nucleophilic additions.

This guide provides a rigorous analysis of its stereochemistry, a validated "green" synthesis protocol designed to prevent racemization, and analytical methods for verifying optical purity.[1]

Stereochemical Analysis

Absolute Configuration (CIP Rules)

The chirality of the molecule is defined by the asymmetric carbon at position 2 (C2). Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number and connectivity:

-

-OH (Hydroxyl group): Highest priority (Oxygen atomic number 8).[1]

-

-CONHCH₂CH₃ (Amide group): Second priority (Carbon bonded to O, N).[1]

-

-CH₃ (Methyl group): Third priority (Carbon bonded to H).[1]

-

-H (Hydrogen): Lowest priority.[1]

Configuration Assignment: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction, confirming the (S) configuration.[2] This stereocenter is inherited directly from L-(+)-Lactic acid (which is (S)-2-hydroxypropanoic acid).[1]

Conformational Stability & Hydrogen Bonding

The molecule exhibits significant intramolecular hydrogen bonding between the hydroxyl proton and the amide carbonyl oxygen. This 5-membered pseudo-ring structure locks the conformation in non-polar solvents, enhancing its effectiveness as a chiral auxiliary by reducing conformational freedom during reaction transition states.[1]

Visualization: CIP Priority & Stereochemistry

Figure 1: Cahn-Ingold-Prelog priority assignment for the (2S) stereocenter.[1][2]

Synthesis Protocol: Aminolysis of L-Ethyl Lactate

To maintain the (S) configuration, the synthesis employs a direct aminolysis of L-ethyl lactate with ethylamine. This method avoids harsh activation steps (like acid chlorides) that often lead to racemization via an oxazolone intermediate.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the ethylamine nitrogen attacks the ester carbonyl of L-ethyl lactate. The expulsion of ethanol drives the equilibrium.

Equation:

Experimental Procedure (Green Chemistry Approach)

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide with >99% ee.

Materials:

-

(S)-(-)-Ethyl Lactate (98% purity, optical rotation check required).[1]

-

Ethylamine (70% aq.[1][3] solution or 2.0M in THF; anhydrous preferred for ease of workup).[1]

-

Equipment: Pressure vessel (Autoclave) or sealed heavy-walled glass tube.[1]

Protocol:

-

Charge: In a cooled pressure vessel (0°C), add 1.0 equiv of (S)-ethyl lactate.

-

Addition: Slowly add 1.2 - 1.5 equiv of ethylamine. Note: Excess amine drives the equilibrium.

-

Reaction: Seal the vessel and stir at room temperature (25°C) for 24-48 hours.

-

Optimization: Mild heating to 40-50°C accelerates the reaction but increases the risk of racemization. Room temperature is recommended for maximum chiral integrity.[1]

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or GC-MS until the ester peak disappears.

-

Workup:

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess ethylamine.

-

The product is often a viscous oil or low-melting solid.[1]

-

-

Purification:

Visualization: Synthesis Workflow

Figure 2: Green synthesis workflow via aminolysis of ethyl lactate.

Analytical Characterization

To validate the identity and stereochemical purity of the synthesized compound, the following parameters must be met.

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₅H₁₁NO₂ | MW: 117.15 g/mol |

| Physical State | Viscous liquid / Low melting solid | Hygroscopic |

| Boiling Point | ~125-130°C @ 0.5 mmHg | |

| Density | 1.02 g/cm³ |

Stereochemical Verification[1]

-

Specific Optical Rotation

: -

Chiral HPLC:

Spectroscopic Data (Expected)

Applications in Drug Development[2]

Chiral Auxiliary

(2S)-N-Ethyl-2-hydroxypropanamide functions as a "lactate auxiliary" in asymmetric synthesis.[1] The hydroxyl group can chelate with Lewis acids (e.g., TiCl₄, SnCl₄), creating a rigid transition state that directs the stereochemical outcome of:

-

Aldol Reactions: Controlling the formation of new C-C bonds with high diastereoselectivity.[4][5]

-

Diels-Alder Cycloadditions: Inducing chirality in the formation of cyclic systems.[1]

Pharmaceutical Intermediates

The N-ethyl-lactamide moiety appears in the synthesis of:

-

Quinoxaline Derivatives: Used as antiproliferative agents where the chiral side chain influences binding affinity to histone deacetylases (HDACs).

-

Peptidomimetics: As a bioisostere for amino acid residues, providing proteolytic stability while maintaining hydrogen bonding capability.[1]

References

-

Organic Syntheses. (1941).[1] Lactamide Synthesis via Aminolysis. Org. Synth. 1941, 21, 71. Retrieved from [Link]

-

PubChem. (2024).[1][2] Compound Summary: (2S)-N-Ethyl-2-hydroxypropanamide (CAS 194022-24-7).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Kobayashi, Y., et al. (1989).[1][3] An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate. Bulletin of the Chemical Society of Japan, 62(9), 3038-3040.[1][3] (Cited for aminolysis conditions preserving chirality).[1]

Sources

- 1. N-ethyl-2-hydroxy-2-methylpropanamide | C6H13NO2 | CID 4134133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 3. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

physical and spectral data of (2S)-N-Ethyl-2-hydroxypropanamide

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), commonly known as N-Ethyl-L-lactamide , represents a critical class of chiral amides derived from renewable biomass (L-lactic acid). It serves a dual function in modern research: as a high-performance green solvent replacing toxic dipolar aprotic solvents (e.g., DMF, NMP) and as a chiral auxiliary in asymmetric synthesis.

This guide provides a rigorous breakdown of its physicochemical constants, spectral fingerprints, and a validated green synthesis protocol, designed for researchers requiring high-purity characterization data.

Physicochemical Characterization

The following data represents the specific (S)-enantiomer. Researchers should note that the melting point is highly sensitive to moisture content due to the hygroscopic nature of the amide moiety.

Table 1: Physical Constants

| Property | Value | Conditions / Notes |

| IUPAC Name | (2S)-N-Ethyl-2-hydroxypropanamide | Stereochemistry at C2 is S (L-lactic origin) |

| CAS Number | 194022-24-7 | Specific to (S)-isomer; Generic: 6280-14-4 |

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | |

| Physical State | Low-melting solid / Liquid | Supercools easily; often appears as viscous oil |

| Melting Point | 44.5 – 45.0 °C | Anhydrous crystalline form [1] |

| Boiling Point | 98 °C | @ 0.04 Torr (High Vacuum) [1] |

| Density | 1.029 g/cm³ | @ 40 °C (Liquid phase) |

| Chirality | Levorotatory (-) | Derived from L-(+)-Lactic acid (S-configuration) |

| Solubility | Miscible | Water, Ethanol, Acetone, Chloroform |

| pKa (Predicted) | 13.65 ± 0.20 | Amide proton acidity |

Spectral Data Analysis

Accurate spectral assignment is crucial for distinguishing the product from unreacted ethyl lactate or ethylamine salts.

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.80 | Broad Singlet (br s) | 1H | NH | Amide proton; shift varies with concentration/H-bonding. |

| 4.21 | Quartet (q, J = 6.8 Hz) | 1H | CH -OH | Methine proton at the chiral center (C2). |

| 3.55 | Broad Singlet | 1H | OH | Hydroxyl proton; disappears on D₂O shake. |

| 3.32 | Multiplet/Quintet | 2H | N-CH₂ -CH₃ | Methylene of ethyl group; coupled to both NH and methyl. |

| 1.42 | Doublet (d, J = 6.8 Hz) | 3H | CH-CH₃ | Methyl group attached to the chiral center. |

| 1.16 | Triplet (t, J = 7.2 Hz) | 3H | N-CH₂-CH₃ | Terminal methyl of the ethyl group. |

Analyst Note: The signal at 3.32 ppm often appears as a pseudo-quintet due to overlapping coupling with the adjacent methyl group and the amide NH. If the NH exchange is fast, it resolves to a quartet.

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃

-

175.2 ppm (C=O): Carbonyl carbon. Distinctive downfield shift confirming amide formation.

-

68.4 ppm (CH-OH): Chiral center carbon.

-

34.1 ppm (N-CH₂): Methylene carbon of the ethyl chain.

-

21.3 ppm (CH-CH₃): Methyl carbon adjacent to the chiral center.

-

14.6 ppm (N-CH₂-CH₃): Terminal methyl carbon.

Mass Spectrometry (EI-MS)

-

Molecular Ion [M]+: m/z 117

-

Base Peak: m/z 45 (Typical fragmentation of [CH₃CHOH]+)

-

Fragment: m/z 73 ([M - C₂H₄O]+, loss of acetaldehyde fragment)

Synthesis Protocol: Green Aminolysis

Objective: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide from Ethyl L-lactate. Mechanism: Nucleophilic Acyl Substitution (Aminolysis). Green Metrics: Solvent-free, 100% Atom Economy (if ethanol is recovered).

Reaction Pathway Diagram

Figure 1: Aminolysis pathway for the conversion of ethyl lactate to N-ethyl lactamide.

Experimental Procedure

-

Reagent Prep: Charge a round-bottom flask with Ethyl L-lactate (1.0 equiv) .

-

Addition: Cool the flask to 0°C. Add Ethylamine (1.2 equiv) dropwise. Note: Ethylamine is volatile (BP 16.6°C); use a cooling condenser or sealed pressure tube if using anhydrous amine.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. The reaction is mildly exothermic.

-

Optimization: Heating to 40–50°C accelerates conversion but increases the risk of racemization.

-

-

Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM) or GC-MS. Disappearance of the ester peak (1730 cm⁻¹ in IR) indicates completion.

-

Work-up:

-

Remove excess ethylamine and the ethanol byproduct via rotary evaporation under reduced pressure (40°C, 20 mbar).

-

Purification: The crude oil is often sufficiently pure (>95%). For analytical grade, perform vacuum distillation (BP 98°C @ 0.04 Torr) or crystallization from cold diethyl ether/hexane if solid.

-

Applications & Mechanism of Action

Chiral Auxiliary

(2S)-N-Ethyl-2-hydroxypropanamide is used to induce stereoselectivity in aldol condensations and Diels-Alder reactions. The hydroxyl group at C2 can chelate with Lewis acids (e.g., TiCl₄), locking the conformation of the transition state.

Green Solvent & Permeation Enhancer

As a lactamide, this compound exhibits amphiphilic properties.

-

Solvent Power: Dissolves both polar and non-polar organic compounds, making it a viable replacement for DMF in peptide synthesis.

-

Transdermal Delivery: It acts as a permeation enhancer by interacting with the keratin of the stratum corneum, increasing lipid fluidity.

Figure 2: Functional applications and underlying mechanisms of N-ethyl lactamide.

References

-

PubChem. (2024).[1][2][3] Compound Summary: N-Ethyl-2-hydroxypropanamide.[4][1][5] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1935). Lactamide Preparation via Aminolysis. Coll. Vol. 2, p. 328. Retrieved from [Link]

-

ResearchGate. (2013). Circular Dichroism and Optical Rotation of Lactamide. Retrieved from [Link]

Sources

- 1. (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-N-hydroxy-2-methylpropanamide | C6H13NO2 | CID 88487674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ethyl-2-hydroxy-2-methylpropanamide | C6H13NO2 | CID 4134133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Ethyl-2-hydroxypropanamide|lookchem [lookchem.com]

- 5. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

(2S)-N-Ethyl-2-hydroxypropanamide: Advanced Chiral Auxiliary & Green Solvent

CAS Number: 194022-24-7 Technical Whitepaper for Drug Development & Synthetic Chemistry

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS 194022-24-7), also known as (S)-N-ethyl lactamide, is a bifunctional chiral building block and high-performance green solvent derived from renewable L-lactic acid. Unlike traditional petroleum-based dipolar aprotic solvents (e.g., NMP, DMF), this compound offers a unique combination of intrinsic chirality and biodegradability .

For the pharmaceutical researcher, it serves two distinct high-value roles:

-

Chiral Auxiliary: It induces high diastereoselectivity in asymmetric aldol and alkylation reactions via a rigid chelated transition state.

-

Reaction Medium: Its high boiling point (280°C) and amphiphilic nature make it a superior, non-toxic alternative for coupling reactions requiring high thermal stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound exists as a low-melting solid that transitions to a colorless liquid slightly above ambient temperature. Its structural integrity relies on the (S)-configuration at the C2 position, which is preserved from the L-lactic acid precursor.

Table 1: Physicochemical Specifications

| Property | Value | Context |

| IUPAC Name | (2S)-N-ethyl-2-hydroxypropanamide | Definitive nomenclature |

| Molecular Formula | C₅H₁₁NO₂ | Amide derivative of lactic acid |

| Molecular Weight | 117.15 g/mol | Low MW facilitates removal |

| Melting Point | 44.5 – 45.0 °C | Solid at storage; liquid in warm processes |

| Boiling Point | 280.9 °C (760 mmHg) | High thermal stability for reflux |

| Density | 1.029 g/cm³ (at 40 °C) | Slightly denser than water |

| Chirality | (S)-enantiomer | Derived from L-(+)-lactic acid |

| Solubility | Water, Ethanol, THF, DCM | Amphiphilic profile |

Mechanism of Action: Chiral Induction

The utility of CAS 194022-24-7 in asymmetric synthesis stems from its ability to form a rigid 5-membered chelate with metal cations (Li⁺, Ti⁴⁺, B³⁺). This rigidity locks the rotation of the chiral center, creating a steric environment that differentiates between the Re and Si faces of the molecule.

Mechanistic Pathway

-

Enolization: Treatment with a base (e.g., LDA) generates the enolate.[1]

-

Chelation: The metal cation coordinates simultaneously with the amide carbonyl oxygen and the α-hydroxyl oxygen .

-

Face Blocking: The ethyl group on the amide nitrogen and the methyl group at the chiral center orient themselves to minimize steric clash, effectively shielding one face of the enolate.

-

Nucleophilic Attack: Electrophiles are forced to approach from the open face, resulting in high diastereomeric excess (de).

Figure 1: Logical flow of chiral induction using (2S)-N-Ethyl-2-hydroxypropanamide as an auxiliary.[2][3][4][1][5][6]

Applications in Drug Development

Asymmetric Synthesis of APIs

In the synthesis of complex pharmaceutical intermediates, CAS 194022-24-7 is used to install chiral centers adjacent to carbonyl groups. It is particularly effective in aldol condensations where the stereochemistry of the new C-C bond must be strictly controlled.

-

Advantage: Unlike bulky Evans auxiliaries (oxazolidinones), the lactamide moiety is smaller and often easier to cleave under mild hydrolytic conditions, preserving sensitive functional groups on the drug candidate.

Next-Generation Green Solvent

The pharmaceutical industry is actively replacing reprotoxic solvents like NMP (N-methyl-2-pyrrolidone) and DMF (Dimethylformamide).

-

Performance: (2S)-N-Ethyl-2-hydroxypropanamide possesses a similar dipole moment and solvency power to NMP but is biodegradable and non-mutagenic.

-

Use Case: It is an ideal medium for nucleophilic aromatic substitutions (SNAr) and peptide coupling reactions , where high solubility of polar substrates is required.

Experimental Protocols

Protocol A: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Rationale: Direct amidation of L-ethyl lactate is the most atom-economical route, avoiding the use of coupling reagents.

Materials:

-

L-Ethyl Lactate (1.0 equiv)

-

Ethylamine (70% aq. solution, 3.0 equiv)

-

Solvent: Methanol (optional, reaction can be neat)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with L-ethyl lactate. Cool to 0°C using an ice bath.

-

Addition: Dropwise add the ethylamine solution over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C to prevent racemization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS until the ester peak disappears.

-

Workup: Concentrate the mixture under reduced pressure to remove excess ethylamine, water, and ethanol byproduct.

-

Purification: The crude residue is often pure enough (>95%). For analytical grade, recrystallize from diethyl ether/hexane or perform vacuum distillation (bp ~98°C at 0.04 Torr).

-

Yield: Expect 85–95% yield of a white solid/colorless oil.

Protocol B: Asymmetric Alkylation (General Procedure)

Rationale: This protocol demonstrates the auxiliary's ability to direct stereochemistry via lithium enolate formation.

Reagents:

-

(2S)-N-Ethyl-2-hydroxypropanamide[7]

-

LDA (Lithium Diisopropylamide)

-

Alkyl Halide (Electrophile)

-

THF (Anhydrous)

Workflow:

-

Protection (Optional): If the free hydroxyl interferes with specific electrophiles, protect it as a TBS ether or acetal. However, for chelation-controlled reactions, the free hydroxyl (as a lithium alkoxide) is often the directing group.

-

Enolization: Dissolve the auxiliary (1 equiv) in THF at -78°C. Add LDA (2.2 equiv) slowly. The first equivalent deprotonates the -OH; the second forms the amide enolate.

-

Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Cleavage: Hydrolyze the auxiliary using dilute acid (1M HCl) or base (LiOH) to release the chiral carboxylic acid product.

Figure 2: Synthesis workflow for the production of the chiral auxiliary.

Safety & Handling

While (2S)-N-Ethyl-2-hydroxypropanamide is considered a "green" chemical, standard laboratory safety must be observed.

-

Toxicity: Low acute toxicity. Metabolizes to lactic acid and ethylamine in vivo.

-

Flammability: Flash point is relatively high (~123°C), classifying it as a low fire risk under normal conditions.

-

PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of amine vapors during synthesis.

-

Storage: Store in a cool, dry place. It is hygroscopic; keep container tightly sealed to prevent hydrolysis over long periods.

References

-

Smolecule. (2024). (2S)-N-Ethyl-2-hydroxypropanamide Properties and Specifications. Retrieved from

-

Pereira, C. S. M., Silva, V. M. T. M., & Rodrigues, A. E. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry, 13, 2658-2671.[8] Retrieved from

-

PubChem. (n.d.). Compound Summary for Lactamide Derivatives. National Library of Medicine. Retrieved from

-

GuideChem. (2024). CAS 194022-24-7 Technical Data. Retrieved from

- Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: An experimental and theoretical characterization. Green Chemistry. (Contextual reference for lactamide solvent properties).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Propanamide, N-ethyl- (CAS 5129-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 8. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

alternative names for (2S)-N-Ethyl-2-hydroxypropanamide

[1][2][3][4][5][6]

The primary challenge in sourcing this compound is the variability in nomenclature across chemical databases.[2][3] It is frequently indexed under its trivial names derived from lactic acid rather than its systematic IUPAC name.[1][2][3]

Table 1: Nomenclature and Identification Standards

| Category | Name / Identifier | Context for Use |

| IUPAC (Systematic) | (2S)-N-Ethyl-2-hydroxypropanamide | Official chemical structure definition.[1][2][3] Used in patent filings and regulatory documents.[2][3] |

| Common / Trivial | N-Ethyl-L-lactamide | Most common commercial name.[1][2][3] Indicates derivation from L-Lactic acid.[1][2][3][4][5] |

| Semi-Systematic | (S)-N-Ethyl lactamide | Used in stereochemistry-focused literature.[1][2][3] |

| Inverted Indexing | Propanamide, N-ethyl-2-hydroxy-, (2S)- | Used in CAS-based indexing systems (SciFinder).[1][2][3] |

| CAS Number (Specific) | 194022-24-7 | CRITICAL: Specific to the (S)-enantiomer.[1][2][3] |

| CAS Number (Generic) | 6280-14-4 | Refers to the racemate or unspecified stereochemistry.[1][2][3] Do not use for chiral applications.[1][2][3] |

| SMILES | CCNC(=O)O | Machine-readable string for cheminformatics (Exact stereochemistry). |

Database Retrieval Strategy

When searching for this compound in vendor catalogs (e.g., Sigma, MolPort) or databases (PubChem, ChemSpider), the CAS number 194022-24-7 is the only reliable identifier for the optically active material.[1][2][3] Searching by the generic name "N-ethyllactamide" often yields the racemic mixture (CAS 6280-14-4), which is unsuitable for asymmetric synthesis applications.[1][2][3]

Part 2: Structural Analysis & Stereochemistry[1]

The utility of (2S)-N-Ethyl-2-hydroxypropanamide lies in its bifunctionality and chirality .[1][2][3]

-

Chiral Center (C2): The (S)-configuration is inherited from L-lactic acid (produced via fermentation).[1][2][3] This preservation of chirality allows the molecule to act as a chiral auxiliary in organic synthesis, inducing stereoselectivity in subsequent reactions (e.g., aldol condensations).[1][3]

-

Amide Motif: The secondary amide group provides hydrogen bond donation (NH) and acceptance (C=O), making it an excellent solvent for polar substrates.[2][3]

-

Hydroxyl Group: The alpha-hydroxyl group creates an intramolecular hydrogen bond with the amide carbonyl, stabilizing the conformation and influencing its solvency parameters (Hansen Solubility Parameters).[1][2][3]

Figure 1: Structural Connectivity & Nomenclature Logic

Caption: Synthesis flow showing the preservation of the (2S) chiral center from the bio-sourced L-lactic acid precursor.

Part 3: Synthesis Protocol (Aminolysis)

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide via the aminolysis of ethyl L-lactate. Rationale: This route is preferred over direct condensation of lactic acid due to milder conditions, which prevent thermal racemization of the sensitive alpha-chiral center.[1][2][3]

Materials

-

Precursor: Ethyl L-lactate (98% purity, optical rotation checked).[1][2][3]

-

Reagent: Ethylamine (70% aq.[1][2][3] solution or anhydrous in methanol).

-

Solvent: Methanol (optional, if neat reaction is too exothermic).[2][3]

-

Equipment: Pressure vessel (if using anhydrous ethylamine) or round-bottom flask with reflux condenser (if using aqueous).[1][2][3]

Protocol Steps

-

Preparation: Charge a reaction vessel with Ethyl L-lactate (1.0 equiv).

-

Addition: Cool the vessel to 0–5°C using an ice bath. Slowly add Ethylamine (1.2 equiv) dropwise.[1][2][3]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

-

Work-up:

-

Purification:

Figure 2: Reaction Mechanism & Workflow

Caption: Nucleophilic acyl substitution mechanism. The amine attacks the ester carbonyl, displacing ethanol.[1][3]

Part 4: Applications & Green Chemistry Profile[1][2][3][9]

This molecule is increasingly relevant in Green Chemistry as a replacement for toxic dipolar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide).[1][2][3]

Table 2: Comparative Solvent Properties

| Property | (2S)-N-Ethyl-2-hydroxypropanamide | NMP (Traditional) | Advantage |

| Toxicity | Low (Bio-metabolized to lactic acid) | Reprotoxic (SVHC) | Safer handling profile.[1][2][3] |

| Origin | Bio-renewable (Corn/Sugar beet) | Petrochemical | Reduced carbon footprint.[2][3] |

| Chirality | (S)-Enantiomer | Achiral | Enables chiral resolution processes.[1][2][3] |

| Boiling Point | ~200°C (High) | 202°C | Low volatility (low VOC emissions).[2][3] |

Key Use Cases:

-

Agrochemical Formulations: Used as a crystal growth inhibitor and solvent for active ingredients.[1][2][3]

-

Membrane Fabrication: Acts as a pore-forming agent in polymer membrane synthesis due to its water miscibility.[1][2][3]

-

Pharmaceuticals: Chiral building block for the synthesis of specific amides.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194022-24-7, (2S)-N-Ethyl-2-hydroxypropanamide.[1][2][3] Retrieved from [Link][1][2][3]

-

Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: an experimental and theoretical characterization.[2][3] (Contextual grounding for lactate-derived solvents). Green Chemistry.

-

Sigma-Aldrich (Merck). Product Catalog: Chiral Building Blocks.[1][2][3] (Verified availability of L-lactamide derivatives).[1][2][3][4][8]

Sources

- 1. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 2. N-Acetyl-N-ethylacetamide | C6H11NO2 | CID 73808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology | MDPI [mdpi.com]

- 6. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-bis(2-Hydroxyethyl)lactamide | C7H15NO4 | CID 251813 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of action of (2S)-N-ethyl lactamide in asymmetric synthesis

An In-depth Technical Guide to the Mechanism of Action of (2S)-N-Ethyl Lactamide in Asymmetric Synthesis

Executive Summary

(2S)-N-ethyl lactamide (N-ethyl-L-lactamide) represents a convergence of green chemistry and high-precision asymmetric induction . Derived from the chiral pool (L-lactic acid), this reagent functions primarily as a chiral auxiliary and ligand scaffold . Its efficacy stems from its ability to form rigid, chelated transition states with Lewis acidic metals (Ti, Li, B), thereby transferring stereochemical information from its C2-chiral center to a prochiral substrate.

This guide details the molecular logic, mechanistic pathways, and experimental protocols required to deploy (2S)-N-ethyl lactamide in diastereoselective synthesis.

Molecular Architecture & Properties

The utility of (2S)-N-ethyl lactamide lies in its bifunctional nature. It possesses two Lewis basic sites (hydroxyl oxygen and amide carbonyl oxygen) capable of bidentate coordination, and a stereogenic center at C2.

| Property | Specification |

| IUPAC Name | (2S)-N-ethyl-2-hydroxypropanamide |

| CAS Number | 5422-34-4 |

| Molecular Formula | C₅H₁₁NO₂ |

| Chiral Source | L-Ethyl Lactate (Bio-based) |

| Key Functionality | Bidentate Chelation (O,O-donor), H-bond donor/acceptor |

| Stereocenter | (S)-configuration at C2 (alpha-carbon) |

Structural Logic

-

The Anchor (Amide): The secondary amide provides a robust coordination site for metals and offers a handle for hydrogen bonding. The N-ethyl group tunes the solubility and provides moderate steric bulk.

-

The Director (C2-OH): The alpha-hydroxyl group is the site of substrate attachment (in auxiliary mode) or secondary coordination (in ligand mode).

-

The Shield (C2-Methyl): The methyl group at the stereogenic center breaks the symmetry of the molecule, forcing approaching electrophiles to favor one face of the transition state.

Mechanism of Action: Chelation-Controlled Asymmetric Induction

The core mechanism of (2S)-N-ethyl lactamide relies on metal-mediated chelation . Unlike steric-only auxiliaries, lactamide derivatives utilize the "lock-and-key" principle of coordination chemistry to freeze the transition state geometry.

The "Templated" Transition State

When used as an auxiliary, the substrate (typically an acyl group) is attached to the hydroxyl group, forming an ester . Upon enolization with a metal base (e.g., LDA, TiCl₄/Base), the metal center is chelated by both the ester carbonyl and the amide carbonyl .

This forms a rigid 5-membered chelate ring .

-

Z-Enolate Formation: The chelation forces the enolate into a fixed geometry (typically Z).

-

Facial Discrimination: The C2-methyl group of the lactamide scaffold projects into space, effectively blocking one face of the enolate.

-

Electrophilic Attack: The electrophile (E⁺) is forced to attack from the face opposite the steric bulk (anti-periplanar approach), yielding high diastereoselectivity.

Mechanistic Visualization (DOT)

Caption: The cyclic workflow of (2S)-N-ethyl lactamide acting as a chiral auxiliary via a chelated enolate transition state.

Experimental Protocols

Synthesis of the Reagent ((2S)-N-Ethyl Lactamide)

Rationale: This protocol utilizes a solvent-free aminolysis of ethyl lactate, leveraging the "green" nature of the reagents.

Materials:

-

(S)-(-)-Ethyl lactate (98% ee)

-

Ethylamine (70% aq. solution or anhydrous)

-

Reaction Vessel: Sealed pressure tube or autoclave (if using anhydrous EtNH₂ gas).

Step-by-Step:

-

Charge: Place (S)-ethyl lactate (1.0 equiv) in a round-bottom flask cooled to 0°C.

-

Addition: Slowly add Ethylamine (2.0 - 3.0 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C during addition to prevent racemization.

-

Reaction: Seal the vessel and stir at room temperature (25°C) for 24–48 hours. Monitor conversion via TLC (EtOAc/Hexane) or GC-MS.

-

Workup: Concentrate the mixture under reduced pressure to remove excess ethylamine and ethanol byproduct.

-

Purification: The crude oil often solidifies. Recrystallize from Et₂O/Hexane or distill under high vacuum (bp ~110°C @ 0.5 mmHg) to obtain the pure amide as a white solid or colorless oil.

Application: Diastereoselective Alkylation (General Protocol)

Rationale: This protocol demonstrates the auxiliary's ability to direct the alkylation of a propionate group.

Step 1: Attachment (Acylation)

-

React (2S)-N-ethyl lactamide with Propionyl Chloride (1.1 equiv) and Pyridine in DCM at 0°C.

-

Isolate the O-propionyl-(2S)-N-ethyl lactamide ester.

Step 2: Asymmetric Alkylation

-

Enolization: Dissolve the O-propionyl ester in dry THF under Argon. Cool to -78°C.[3]

-

Base Addition: Add LDA (1.1 equiv) dropwise. Stir for 30 mins to form the Lithium enolate.

-

Note: The Lithium ion chelates between the ester enolate oxygen and the amide carbonyl oxygen.

-

-

Electrophile: Add Benzyl Bromide (1.2 equiv) slowly.

-

Reaction: Allow to warm slowly to 0°C over 4 hours.

-

Quench: Add sat. NH₄Cl. Extract with EtOAc.

Step 3: Cleavage (Hydrolysis)

-

Treat the alkylated product with LiOH/H₂O₂ or simple acidic hydrolysis to release the chiral carboxylic acid (2-methyl-3-phenylpropanoic acid) and recover the lactamide.

Critical Analysis & Troubleshooting

Why Choose N-Ethyl Lactamide?

-

Atom Economy: Lower molecular weight compared to Evans' auxiliaries.

-

Solubility: The N-ethyl group ensures good solubility in organic solvents (THF, DCM) compared to the unsubstituted lactamide.

-

Green Profile: Derived from renewable feedstocks; the auxiliary itself is biodegradable.

Common Pitfalls

| Issue | Cause | Solution |

| Low Stereoselectivity | Incomplete chelation (Monodentate binding) | Switch base to one with a stronger chelating counterion (e.g., TiCl₄/DIPEA for Titanium enolates). |

| Racemization | High temperature during synthesis or hydrolysis | Keep reaction temps <0°C during enolate formation; use mild hydrolysis (LiOOH). |

| Poor Yield | Hygroscopic nature of the amide | Dry the reagent thoroughly (azeotropic distillation with toluene) before use. |

References

-

Synthesis of Chiral Lactamides

-

Aldol Reaction Mechanisms & Auxiliaries

- Evans, D. A. et al. "Asymmetric Synthesis." Journal of the American Chemical Society.

-

Lactate Esters in Green Chemistry

- Pereira, C. S. M. et al. "Ethyl lactate as a solvent: Properties, applications and production processes." Green Chemistry, 2011.

-

General Asymmetric Synthesis Principles

- University of York, "Asymmetric Synthesis - Chiral Auxiliaries".

(Note: While specific "N-ethyl lactamide" alkylation papers are less ubiquitous than Evans' auxiliary papers, the mechanistic principles cited above are grounded in the established chemistry of alpha-hydroxy amide auxiliaries and chelation-controlled enolates.)

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Aldol reaction - Wikipedia [en.wikipedia.org]

- 4. N,N-bis(2-Hydroxyethyl)lactamide | C7H15NO4 | CID 251813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(2-hydroxyethyl)lactamide | C5H11NO3 | CID 95457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profile and Solvent Applications of (2S)-N-Ethyl-2-hydroxypropanamide

This technical guide provides a comprehensive analysis of the solubility profile of (2S)-N-Ethyl-2-hydroxypropanamide, synthesizing empirical data with thermodynamic modeling to assist in process design and formulation.

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-Ethyl-L-lactamide, represents a class of "green" amphiphilic solvents and chiral auxiliaries derived from renewable L-lactic acid. Its unique structure—combining a polar hydroxyl group, a hydrogen-bonding amide motif, and a hydrophobic ethyl chain—imparts a tunable solubility profile.[1] This guide characterizes its miscibility across the polarity spectrum, providing researchers with the data necessary to utilize this compound as a reaction medium, a chiral intermediate, or a formulation excipient.[1]

Physicochemical Characterization

Understanding the solubility of (2S)-N-Ethyl-2-hydroxypropanamide requires a structural analysis of its intermolecular forces.

Structural Attributes[2][3][4][5]

-

Hydrogen Bond Donor (HBD): The secondary hydroxyl group (-OH) and the amide proton (-NH) allow for strong donor interactions.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen and hydroxyl oxygen serve as acceptors.

-

Chirality: The (2S) configuration dictates its spatial arrangement, critical for chiral recognition in asymmetric synthesis but having negligible impact on scalar solubility properties compared to the racemate.[1]

Key Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem [1] |

| Molecular Weight | 117.15 g/mol | PubChem [1] |

| Physical State (25°C) | Solid (Low-melting) | Smolecule [2] |

| Melting Point | 44.5 – 45.0 °C | Smolecule [2] |

| Boiling Point | ~98 °C (at 0.04 Torr) | Smolecule [2] |

| LogP (Octanol/Water) | -0.3 to -1.16 | PubChem [1] |

| pKa (Predicted) | 13.65 ± 0.20 | ChemicalBook [3] |

Scientist’s Insight: The LogP value (< 0) indicates a hydrophilic molecule with high affinity for aqueous systems. However, the ethyl group provides sufficient lipophilicity to allow solubility in moderately polar organic solvents, distinguishing it from smaller, strictly polar amides.[1]

Solubility Profile & Miscibility Guide

The following data categorizes solvent compatibility based on dielectric constant (

Solubility Classification Table

Data synthesized from thermodynamic affinity principles and structural analogs (e.g., N-methyl-2-pyrrolidone, Ethyl Lactate).[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible / Highly Soluble | Strong H-bonding network matches the solute's OH/Amide groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, NMP | Miscible / Highly Soluble | Dipole-dipole interactions stabilize the amide functionality.[1] |

| Esters & Ketones | Ethyl Acetate, Acetone, MEK | Soluble | Moderate polarity matches; useful for extraction or crystallization.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Soluble due to polarizability, though less thermodynamically favorable than alcohols.[1] |

| Ethers | THF, Diethyl Ether, MTBE | Soluble to Sparingly Soluble | THF is good (H-bond acceptor); Diethyl ether is poor (low polarity).[1] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble / Immiscible | Large energy gap; solute's cohesive energy density is too high for non-polar dispersion forces to overcome.[1] |

Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP).[1] The solute interacts best with solvents that minimize the "distance" (

-

Estimated HSP for N-Ethyl-L-lactamide:

Application Note: To dissolve this compound in a non-polar medium (e.g., for a specific reaction), a co-solvent system is required.[1] Adding 10-20% v/v of a bridging solvent like Isopropanol or Ethyl Acetate can facilitate dissolution in Toluene.

Solvation Mechanism Visualization

The following diagram illustrates the competitive intermolecular forces governing the dissolution of (2S)-N-Ethyl-2-hydroxypropanamide.

Figure 1: Solvation mechanism showing the dominance of Hydrogen Bonding and Dipole interactions over Dispersion forces.

Experimental Protocol: Solubility Determination (SOP-042)

Objective: To determine the saturation solubility of (2S)-N-Ethyl-2-hydroxypropanamide in a target solvent at 25°C.

Reagents & Equipment

-

(2S)-N-Ethyl-2-hydroxypropanamide (>98% purity).

-

Target Solvent (HPLC Grade).

-

Temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters.

-

HPLC System (UV Detector @ 210 nm) or Gravimetric Balance.

Workflow Diagram

Figure 2: Step-by-step workflow for determining saturation solubility.

Detailed Procedure

-

Preparation: Place 500 mg of (2S)-N-Ethyl-2-hydroxypropanamide into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

-

Equilibration: Agitate the vial on an orbital shaker at 25°C ± 0.5°C for 24 hours.

-

Critical Control Point: Ensure solid is present at all times. If the solution becomes clear, add more solid until a precipitate persists.[1]

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a tared vessel.

-

Quantification (Gravimetric Method):

-

Evaporate the solvent from the tared vessel under vacuum/nitrogen stream.

-

Dry the residue to constant weight.

-

Calculation:

-

Applications & Handling

Chiral Auxiliary in Synthesis

The (2S) stereocenter allows this compound to induce asymmetry in aldol condensations.[2]

-

Recommended Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at low temperatures (-78°C).

-

Workup: The compound is water-soluble.[3][4][5][6][7][8] Quench the reaction with water and extract the product with an immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether) to separate it from the aqueous phase containing the lactamide (or wash the lactamide out if the product is organic-soluble).

Green Solvent Formulations

Due to its high boiling point (~98°C @ 0.04 Torr, significantly higher at atm) and low toxicity profile, it serves as a replacement for DMF in peptide synthesis.[1]

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent moisture uptake, which alters solvent power [2].

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45085118, (2R)-N-Ethyl-2-hydroxypropanamide. Retrieved January 28, 2026, from [Link](Note: Data for enantiomers is physically identical for scalar properties like solubility).[1]

-

Abbott, S. (2024). Hansen Solubility Parameters: A User's Handbook. Hansen-Solubility.com. Retrieved January 28, 2026, from [Link].[1]

Sources

- 1. Solvent Miscibility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 3. 4-Hydrazinobenzoic acid(619-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. LACTAMIDE | 2043-43-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Alizarin | C14H8O4 | CID 6293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

Technical Whitepaper: Stability Profile & Storage Protocols for (2S)-N-Ethyl Lactamide

[1]

Executive Summary

(2S)-N-Ethyl lactamide (CAS: 194022-24-7), specifically the (2S)-N-ethyl-2-hydroxypropanamide isomer, represents a critical class of "green" chiral solvents and permeation enhancers.[1] Unlike its parent compound lactamide, which is a crystalline solid, the N-ethyl derivative often presents as a liquid at room temperature with high hygroscopicity.[1]

This guide addresses the stability challenges inherent to its structure: the susceptibility of the amide bond to hydrolysis and the vulnerability of the chiral center (C2) to racemization. Proper stewardship requires strict adherence to temperature controls (4°C), moisture exclusion, and inert atmosphere packaging.

Physicochemical Profile & Stability Drivers[1][2][3]

To design a robust storage protocol, one must first understand the molecular vulnerabilities of the compound.

Structural Vulnerabilities

The molecule consists of a lactate backbone aminated with an ethyl group. Two primary features dictate its instability profile:

-

The Amide Linkage: While more stable than esters, the amide bond is susceptible to nucleophilic attack, particularly in high-humidity environments or non-neutral pH.

-

The Chiral Center (C2): The biological and solvent specificity of the (2S) isomer relies on the spatial arrangement at the alpha-carbon. Thermal stress or basic conditions can induce proton abstraction, leading to racemization (conversion to the (2R) form).

Key Physical Properties

| Property | Specification | Stability Implication |

| Physical State | Liquid (at RT) | Higher molecular mobility increases reaction rates compared to solids.[1] |

| Hygroscopicity | High | Absorbs atmospheric water, catalyzing hydrolysis. |

| Solubility | Miscible in water/alcohols | Facile migration of contaminants; requires hermetic sealing. |

| Boiling Point | ~100°C (est. at reduced pressure) | Thermal degradation occurs before boiling at standard pressure. |

Degradation Pathways[1][4]

Understanding how the molecule fails is the first step in preventing failure. The two primary pathways are Hydrolysis and Racemization .

Pathway Visualization

The following diagram illustrates the chemical breakdown of (2S)-N-ethyl lactamide under stress conditions.

Figure 1: Primary degradation pathways showing the conversion to inactive racemate or hydrolysis byproducts.

Mechanism Detail

-

Hydrolysis: In the presence of water, the amide bond cleaves to yield Lactic Acid and Ethylamine. This reaction is autocatalytic; as Lactic Acid forms, the pH drops, potentially accelerating further acid-catalyzed hydrolysis.[1]

-

Racemization: Under basic conditions or elevated temperatures, the acidic proton at the alpha-carbon (adjacent to the carbonyl) can be removed, forming an enolate intermediate.[1] When the proton re-attaches, it may do so from the opposite face, destroying the enantiomeric purity.

Storage & Handling Protocols

Based on the degradation mechanisms, the following storage conditions are mandatory for maintaining >98% purity over 12 months.

Environmental Controls

-

Temperature: Store at 2°C to 8°C (Refrigerated) .

-

Reasoning: Low temperature kinetically inhibits both the hydrolysis rate and the molecular rotation required for racemization.

-

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2]

-

Reasoning: Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.

-

-

Light: Protect from light (Amber glassware).

-

Reasoning: While not a primary chromophore, UV light can generate free radicals that initiate oxidative degradation of the ethyl chain.

-

Containment Systems[1]

-

Primary Container: Borosilicate Glass (Type I) or High-Density Polyethylene (HDPE).[1]

-

Avoid: Low-density polyethylene (LDPE) due to moisture permeability.[1]

-

Avoid: Unlined metal containers, which may react with hydrolysis byproducts (amines/acids).

-

-

Sealing: Parafilm® or Teflon tape over the cap is insufficient for long-term storage.[1] Use caps with PTFE (Teflon) liners to ensure a chemically inert, airtight seal.

Stability Validation Protocol (Self-Validating System)

Researchers should not assume supplier stability data applies to open bottles. Use this protocol to validate the integrity of your specific lot.

Accelerated Stress Testing Workflow

This workflow allows you to determine the half-life of your specific sample matrix.[1]

Figure 2: Accelerated stability testing workflow for batch validation.

Analytical Methodology

To verify the (2S) isomer specifically, standard reverse-phase HPLC is insufficient.[1]

-

Technique: Chiral HPLC or GC.

-

Column: Chiralpak® AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Detection: UV at 210 nm (Amide absorption).

-

Key Metric: Enantiomeric Excess (ee%). A drop in ee% indicates racemization even if chemical purity remains high.

References

-

Smolecule. (2024).[3][4][5][6] (2S)-N-Ethyl-2-hydroxypropanamide Product Profile. Retrieved from [1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95457, N-(2-hydroxyethyl)lactamide. Retrieved from [1]

-

Fisher Scientific. (2025). Safety Data Sheet: N-Ethylacetamide (Analogous Amide Stability). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Ethyl Lactate (Hydrolysis Products). Retrieved from [1]

Biological Potential and Pharmacological Versatility of N-Ethyl-2-Hydroxypropanamide Derivatives

The following technical guide provides an in-depth analysis of N-ethyl-2-hydroxypropanamide (commonly known as N-ethyl lactamide ) and its structural derivatives. This document is designed for drug development professionals and medicinal chemists, focusing on the molecule's dual role as a high-performance "green" excipient and a pharmacophore for bioactive derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4) is the N-ethyl amide of lactic acid. While historically categorized primarily as a green solvent and chiral auxiliary, recent investigations into

This guide deconstructs the molecule's bioactivity into three tiers:

-

Excipient Activity: Mechanism of action as a dermal permeation enhancer.[1][2][3]

-

Direct Pharmacological Activity: Antimicrobial and anti-inflammatory properties of N-substituted lactamides.

-

Structural Derivatization: Its role as a scaffold for TRP channel modulators (cooling agents) and protease inhibitors.

Chemical Architecture & SAR Analysis

The biological utility of N-ethyl-2-hydroxypropanamide stems from its bifunctional nature. It possesses both a hydrogen bond donor/acceptor pair (

Structural Pharmacophore

- -Hydroxy Group: Critical for hydrogen bonding with the polar head groups of membrane lipids (ceramides). It also serves as a "warhead" mimic in enzyme inhibition (transition state analogue).

-

Amide Linkage: Provides stability and a rigid backbone for receptor binding.

-

N-Ethyl Substituent: Modulates lipophilicity (

), balancing water solubility with membrane penetration.

Primary Bioactivity: Transdermal Permeation Enhancement

The most immediate application of N-ethyl lactamide derivatives is in transdermal drug delivery systems (TDDS). Unlike harsh solvents (e.g., DMSO), lactamides offer a "soft" enhancement mechanism.

Mechanism of Action: Lipid Bilayer Disruption

N-ethyl-2-hydroxypropanamide acts by intercalating into the stratum corneum. The N-ethyl tail inserts into the hydrophobic lipid chains, while the hydroxy-amide head group disrupts the hydrogen bonding network of the ceramide polar heads. This increases the "fluidity" of the barrier, allowing active pharmaceutical ingredients (APIs) to pass through.

Experimental Protocol: In Vitro Permeation Assay (Franz Diffusion Cell)

Objective: Quantify the enhancement factor (EF) of N-ethyl lactamide on a model drug (e.g., Ibuprofen).

-

Membrane Preparation: Use excised porcine ear skin (dermatomed to 500

m). Hydrate in PBS for 1 hour. -

Donor Phase Formulation:

-

Control: Ibuprofen (1% w/v) in Propylene Glycol/Water (50:50).

-

Test: Ibuprofen (1% w/v) + 5% N-ethyl-2-hydroxypropanamide in Propylene Glycol/Water.

-

-

Setup: Mount skin in Franz diffusion cells (

area). Fill receptor chamber with PBS ( -

Sampling: Withdraw 200

L aliquots from the receptor arm at 0, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer. -

Analysis: Quantify Ibuprofen via HPLC-UV (220 nm).

-

Calculation: Plot cumulative amount permeated (

) vs. time. Calculate Flux (

Visualization: Lipid Disruption Mechanism

Figure 1: Mechanism of permeation enhancement. The lactamide derivative intercalates into the lipid bilayer, reducing rigidity and facilitating drug transport.

Secondary Bioactivity: Antimicrobial & Sensory Modulation

Beyond excipients, specific derivatives of the 2-hydroxypropanamide scaffold exhibit direct pharmacological effects.

A. Antimicrobial Activity (Lactamide Analogs)

N-substituted derivatives, particularly those with longer alkyl chains or aryl-thio groups (related to thiobenzanilides), exhibit antimicrobial properties. The mechanism involves the disruption of bacterial cell membranes and inhibition of metabolic enzymes.

-

Target: Gram-positive bacteria (S. aureus) and Fungi (C. albicans).

-

Key Derivative: N-octyl-2-hydroxypropanamide (increased lipophilicity enhances bacterial membrane lysis).

B. Sensory Modulation (TRPM8 Agonism)

The N-ethyl amide motif is a hallmark of "cooling agents" (e.g., WS-3). While N-ethyl lactamide is less potent than WS-3 due to high polarity, it serves as a lead structure for hydrophilic coolants .

-

Target: TRPM8 Ion Channel.

-

Signaling Pathway: Activation leads to

influx in sensory neurons, perceived as "cold."

Experimental Protocol: TRPM8 Calcium Influx Assay

Objective: Determine

-

Cell Culture: HEK293 cells stably expressing human TRPM8.

-

Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 45 mins at

. -

Baseline: Measure fluorescence ratio (

) in Tyrode’s buffer. -

Stimulation: Add N-ethyl-2-hydroxypropanamide derivatives (

). -

Control: Use Menthol (

) as positive control. -

Readout: Monitor fluorescence increase using a microplate reader or calcium imaging microscope.

Visualization: TRPM8 Signaling Pathway

Figure 2: TRPM8 activation pathway. Binding of the lactamide derivative triggers calcium influx, resulting in a sensory cooling effect.

Synthesis & Production

To access these derivatives for testing, a robust synthetic route is required. The aminolysis of lactide is the preferred "green chemistry" approach, avoiding coupling reagents.

Protocol: Aminolysis of Lactide

Reaction: D,L-Lactide + Ethylamine

-

Reagents: D,L-Lactide (1 eq), Ethylamine (2.2 eq, 70% aq. solution).

-

Solvent: Ethanol (Green solvent) or Neat (Solvent-free).

-

Procedure:

-

Dissolve Lactide in Ethanol at

. -

Add Ethylamine dropwise (Exothermic reaction).

-

Stir at Room Temperature (RT) for 4 hours.

-

Monitor via TLC (Ethyl Acetate/Hexane 1:1).

-

-

Purification: Concentrate in vacuo. The product is often a clear oil. Distill under reduced pressure if high purity is required (

@ 10 mmHg). -

Yield: Typically >90%.

Safety & Toxicology Profile

For drug development, the safety profile is paramount. N-ethyl lactamide derivatives generally exhibit low toxicity, consistent with their metabolic breakdown into lactic acid and ethylamine.

| Parameter | Data/Observation | Interpretation |

| Acute Oral Toxicity | Low toxicity; suitable for excipient use. | |

| Skin Irritation | Mild to Moderate (Concentration dependent) | Formulation requires buffering or co-solvents. |

| Metabolism | Hydrolysis by amidases | Breaks down into endogenous Lactic Acid. |

| Mutagenicity | Ames Test Negative | Non-genotoxic. |

References

-

PubChem. (2024).[4] Compound Summary: N-ethyl-2-hydroxypropanamide.[4] National Library of Medicine. [Link]

-

Tenneben, M. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements. Lattice Science Publication. [Link]

-

Reid, G., & Flonta, M. (2001).[5] Cold Current in Thermoreceptive Neurons. Nature. (Contextualizing TRP channel activation by amides). [Link]

-

Galactic. (2022).[6] Green Solvents and Lactamide Derivatives Technical Data. (Industrial application of lactamides). [Link]

- Eccleston, G.M. (1998). Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams. Colloids and Surfaces A. (Discusses hydroxy-amide interactions in emulsions).

Sources

- 1. The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijapsr.latticescipub.com [ijapsr.latticescipub.com]

- 3. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

historical development of α-hydroxy amides as chiral auxiliaries

The Evolution and Mechanistic Utility of -Hydroxy Amides as Chiral Auxiliaries

Executive Summary

The development of

Part 1: The Mechanistic Foundation

The efficacy of

The "O,O-Dianion" Chelation Model

When treated with two equivalents of a strong base (e.g., LDA), the amide undergoes double deprotonation:

-

Deprotonation of the Hydroxyl (-OH): Occurs first, forming a lithium alkoxide.

-

Deprotonation of the

-Carbon: Occurs second, forming the enolate.[2]

The resulting species is a Lithium-Bridged Dianion . The lithium atom coordinates simultaneously to the enolate oxygen and the alkoxide oxygen. This 5-membered chelate ring locks the enolate geometry (typically Z-enolate) and forces the bulky substituents of the auxiliary (e.g., the Phenyl ring of mandelic acid) to adopt a specific conformation to minimize steric strain.

Diagram: The Chelation-Controlled Transition State

The following diagram illustrates the rigid transition state that enforces diastereoselectivity during electrophilic attack.

Caption: The lithium cation (Li+) acts as a Lewis acid bridge, locking the enolate and alkoxide oxygens into a rigid 5-membered ring, directing the electrophile to the less hindered face.

Part 2: Historical Milestones & Structural Evolution

The trajectory of

| Era | Key Development | Significance |

| Pre-1980 | Chiral Pool Exploitation | Use of simple amino acids and hydroxy acids (Lactic, Malic) as starting materials, but without sophisticated enolate control. |

| 1980-1985 | Trost’s Mandelic Acid Derivatives | Barry Trost and others demonstrated that O-methyl mandelic acid and mandelamides could serve as effective templates for alkylation, introducing the concept of "self-reproduction of chirality" (later expanded by Seebach). |

| Post-1990 | Specialized Applications | While Evans oxazolidinones became the general standard due to easier cleavage, |

Why Mandelic and Lactic Acid?

-

Mandelic Acid (Phenylglycolic acid): The phenyl ring provides significant steric bulk, enhancing facial discrimination (diastereomeric ratios often >95:5).

-

Lactic Acid: Smaller steric bulk (Methyl), but inexpensive and available in both enantiomeric forms.

Part 3: Comparative Analysis

It is critical to understand why a researcher would choose an

| Feature | Evans Oxazolidinones | Myers Pseudoephedrine | |

| Chiral Source | Amino Alcohols (Valinol, Phenylalaninol) | Pseudoephedrine | |

| Enolate Species | Dianion (usually) | Monoanion (Imide enolate) | Dianion (Alkoxide-Enolate) |

| Cleavage | Difficult (Amide hydrolysis is harsh) | Easy (LiOOH, LiOH, Reductive) | Versatile (Acid/Base hydrolysis, Reduction) |

| Atom Economy | High (if product contains the amide) | Low (Auxiliary is waste/recycled) | Moderate |

| Primary Use | Synthesis of | General asymmetric alkylation/aldol | Synthesis of chiral acids/alcohols |

Expert Insight: Choose

Part 4: Experimental Protocol

Asymmetric Alkylation of (S)-Mandelamide

This protocol describes the alkylation of N,N-diethyl-(S)-mandelamide. The use of the diethyl amide prevents interference from N-H protons and improves solubility.

Reagents:

-

Substrate: N,N-Diethyl-(S)-mandelamide (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (2.2 equiv)

-

Electrophile: Benzyl Bromide (1.1 equiv)

-

Solvent: Anhydrous THF

-

Additive: LiCl (Optional, 2.0 equiv - enhances enolate aggregation/reactivity)

Step-by-Step Methodology:

-

Dianion Formation:

-

Flame-dry a 2-neck round-bottom flask under Argon.

-

Charge with anhydrous THF (0.2 M concentration relative to substrate).

-

Add LDA (2.2 equiv) at -78°C.

-